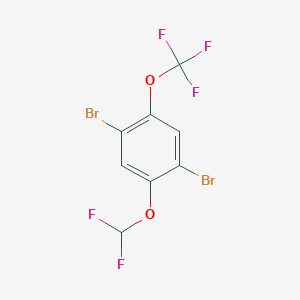

1,4-Dibromo-2-difluoromethoxy-5-(trifluoromethoxy)benzene

CAS No.: 1805121-09-8

Cat. No.: VC2757038

Molecular Formula: C8H3Br2F5O2

Molecular Weight: 385.91 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1805121-09-8 |

|---|---|

| Molecular Formula | C8H3Br2F5O2 |

| Molecular Weight | 385.91 g/mol |

| IUPAC Name | 1,4-dibromo-2-(difluoromethoxy)-5-(trifluoromethoxy)benzene |

| Standard InChI | InChI=1S/C8H3Br2F5O2/c9-3-2-6(17-8(13,14)15)4(10)1-5(3)16-7(11)12/h1-2,7H |

| Standard InChI Key | VRVDQELNNKCMRQ-UHFFFAOYSA-N |

| SMILES | C1=C(C(=CC(=C1Br)OC(F)(F)F)Br)OC(F)F |

| Canonical SMILES | C1=C(C(=CC(=C1Br)OC(F)(F)F)Br)OC(F)F |

Introduction

Chemical Structure and Properties

Molecular Structure

1,4-Dibromo-2-difluoromethoxy-5-(trifluoromethoxy)benzene has a molecular formula of C₈H₃Br₂F₅O₂. The structure features a benzene core with strategically positioned substituents that influence its chemical and physical properties. The positioning of the difluoromethoxy group adjacent to one bromine atom creates a unique electronic environment that differs from isomeric compounds with alternative substitution patterns.

The molecular weight of this compound is approximately 385.91 g/mol, calculated based on the atomic weights of its constituent elements. The three-dimensional structure exhibits slight deviations from planarity due to the steric interactions between the bulky substituents, particularly the difluoromethoxy and trifluoromethoxy groups.

Physical Properties

Based on comparative analysis with structurally similar compounds, the following physical properties can be predicted for 1,4-Dibromo-2-difluoromethoxy-5-(trifluoromethoxy)benzene:

These predicted properties are derived from established structure-property relationships and comparisons with documented properties of similar halogenated aromatic compounds. The actual values may vary slightly depending on the specific synthetic route and purification methods employed.

Spectroscopic Properties

Spectroscopic characterization of 1,4-Dibromo-2-difluoromethoxy-5-(trifluoromethoxy)benzene would likely reveal distinctive patterns:

Nuclear Magnetic Resonance (NMR) spectroscopy would show:

-

¹H NMR: Two aromatic proton signals with distinct chemical shifts and coupling patterns

-

¹⁹F NMR: Multiple signals corresponding to the difluoromethoxy (-OCHF₂) and trifluoromethoxy (-OCF₃) groups

-

¹³C NMR: Complex splitting patterns due to carbon-fluorine coupling

Mass spectrometry would exhibit characteristic isotope patterns due to the presence of bromine atoms, which exist naturally as a mixture of ⁷⁹Br and ⁸¹Br isotopes in approximately equal abundance. This creates a distinctive isotopic distribution pattern that serves as a diagnostic feature for dibrominated compounds.

Synthesis and Production Methods

Synthetic Approaches

The synthesis of 1,4-Dibromo-2-difluoromethoxy-5-(trifluoromethoxy)benzene likely requires a multi-step synthetic strategy. Based on established methods for structurally similar compounds, the following approaches may be viable:

Halogenation Methodology

Comparative Analysis with Structurally Similar Compounds

Structural Comparisons

To better understand the unique properties of 1,4-Dibromo-2-difluoromethoxy-5-(trifluoromethoxy)benzene, it is instructive to compare it with structurally related compounds:

This comparison highlights the structural diversity within this class of compounds and emphasizes the unique substitution pattern of 1,4-Dibromo-2-difluoromethoxy-5-(trifluoromethoxy)benzene.

Reactivity and Property Differences

The specific substitution pattern in 1,4-Dibromo-2-difluoromethoxy-5-(trifluoromethoxy)benzene likely results in distinct reactivity profiles:

-

Electronic Effects: The para-relationship between the bromine atoms creates a different electronic distribution compared to the meta-relationship in 1,5-disubstituted analogs.

-

Steric Considerations: The positioning of the bulky trifluoromethoxy group at position 5 affects the accessibility of the adjacent bromine atom for reactions.

-

Dipole Moment: The specific arrangement of electron-withdrawing groups likely results in a unique dipole moment direction and magnitude.

-

Crystal Packing: The molecular symmetry elements differ from those of isomeric compounds, potentially affecting crystal packing and solid-state properties.

These differences make 1,4-Dibromo-2-difluoromethoxy-5-(trifluoromethoxy)benzene distinct from its isomers and analogs, potentially offering unique advantages for specific applications.

Research Findings and Current Studies

Synthetic Methodology Development

Research on compounds similar to 1,4-Dibromo-2-difluoromethoxy-5-(trifluoromethoxy)benzene has focused on developing efficient synthetic routes, particularly:

-

Regioselective Functionalization: Methods for achieving specific substitution patterns on the benzene ring with high selectivity.

-

Fluoroalkoxylation Techniques: Advanced methods for introducing difluoromethoxy and trifluoromethoxy groups under mild conditions.

-

One-Pot Procedures: Multi-step sequences performed in a single reaction vessel to improve efficiency.

-

Green Chemistry Approaches: Use of catalytic methods and environmentally benign reagents to reduce waste and hazardous byproducts.

These methodological advances provide valuable insights for optimizing the synthesis of 1,4-Dibromo-2-difluoromethoxy-5-(trifluoromethoxy)benzene and related compounds.

Structure-Activity Relationship Studies

Studies on structurally related compounds have investigated:

-

Biological Activity Correlations: How specific substitution patterns influence binding to biological targets.

-

Pharmacokinetic Properties: The impact of fluorinated substituents on absorption, distribution, metabolism, and excretion profiles.

-

Electronic Effects: The influence of halogen substitution on the electron density distribution and reactivity of the aromatic ring.

-

Conformational Analysis: How substitution patterns affect molecular conformation and rigidity.

These findings provide a framework for predicting and understanding the potential properties and applications of 1,4-Dibromo-2-difluoromethoxy-5-(trifluoromethoxy)benzene.

Analytical Characterization Techniques

Research on similar compounds has employed various analytical techniques for characterization:

-

Multi-Nuclear NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR studies for structural confirmation.

-

High-Resolution Mass Spectrometry: For molecular formula confirmation and fragment analysis.

-

X-ray Crystallography: To determine precise three-dimensional structure and molecular packing.

-

Thermal Analysis: Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to assess thermal properties .

These analytical approaches would be applicable to the comprehensive characterization of 1,4-Dibromo-2-difluoromethoxy-5-(trifluoromethoxy)benzene.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume